
4-(2-Bromo-2,3,3,3-tetrafluoropropanamido)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Bromo-2,3,3,3-tetrafluoropropanamido)butanoic acid is a synthetic organic compound characterized by the presence of bromine, fluorine, and amide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-2,3,3,3-tetrafluoropropanamido)butanoic acid typically involves the reaction of 2-bromo-2,3,3,3-tetrafluoropropionamide with butanoic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Bromo-2,3,3,3-tetrafluoropropanamido)butanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction to form different derivatives.
Hydrolysis: The amide group can be hydrolyzed to form corresponding carboxylic acids and amines.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis can produce carboxylic acids and amines.
Aplicaciones Científicas De Investigación
4-(2-Bromo-2,3,3,3-tetrafluoropropanamido)butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(2-Bromo-2,3,3,3-tetrafluoropropanamido)butanoic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms contribute to its reactivity and ability to form stable complexes with other molecules. The amide group plays a crucial role in its binding affinity and specificity towards target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-3-fluorobenzotrifluoride
- 4-Bromo-2,3,5,6-tetrafluorobenzoic acid
- 4-Bromo-2,3,5,6-tetrafluoropyridine
Uniqueness
4-(2-Bromo-2,3,3,3-tetrafluoropropanamido)butanoic acid is unique due to its specific combination of bromine, fluorine, and amide functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
113360-58-0 |
|---|---|
Fórmula molecular |
C7H8BrF4NO3 |
Peso molecular |
310.04 g/mol |
Nombre IUPAC |
4-[(2-bromo-2,3,3,3-tetrafluoropropanoyl)amino]butanoic acid |
InChI |
InChI=1S/C7H8BrF4NO3/c8-6(9,7(10,11)12)5(16)13-3-1-2-4(14)15/h1-3H2,(H,13,16)(H,14,15) |
Clave InChI |
KTHJJEXQYCQBSU-UHFFFAOYSA-N |
SMILES canónico |
C(CC(=O)O)CNC(=O)C(C(F)(F)F)(F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(4-Methoxyphenyl)piperidin-4-ylidene]propanedinitrile](/img/structure/B14302918.png)
![2-[2-(Trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B14302923.png)
![1-[2-(Dodecyloxy)-2-oxoethyl]-3-(methylcarbamoyl)pyridin-1-ium chloride](/img/structure/B14302929.png)

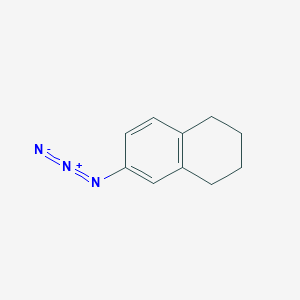


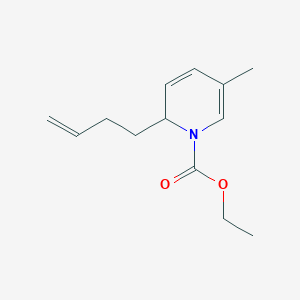
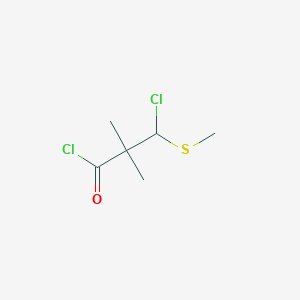
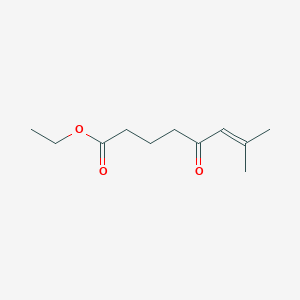

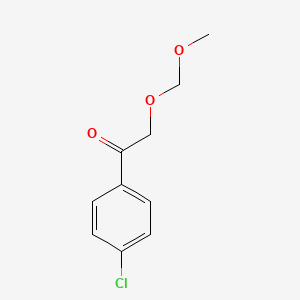
![Phosphorane, [(2-methoxyphenyl)methylene]triphenyl-](/img/structure/B14302986.png)
![2-Hydroxy-3,5-bis[2-(3-methylphenyl)propan-2-yl]benzoic acid](/img/structure/B14302990.png)
